![molecular formula C14H11F4NOS B259082 3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one](/img/structure/B259082.png)
3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one is a chemical compound that is commonly referred to as FST-100. It is a synthetic compound that has been developed for scientific research applications. FST-100 is a potent inhibitor of the protein kinase C (PKC) pathway, which is a key signaling pathway involved in a variety of cellular processes.
Mechanism of Action
FST-100 inhibits 3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one by binding to the catalytic domain of the enzyme. This prevents the enzyme from phosphorylating its downstream targets and leads to a decrease in downstream signaling. FST-100 has been shown to be a selective inhibitor of 3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one, with little or no effect on other protein kinases.
Biochemical and Physiological Effects
FST-100 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. FST-100 has also been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases. In addition, FST-100 has been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of FST-100 is its selectivity for 3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one, which allows for the study of the specific role of 3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one in cellular processes. Another advantage is its potency, which allows for the use of lower concentrations of the compound in experiments. One limitation of FST-100 is its relatively short half-life, which requires frequent dosing in animal models.
Future Directions
There are several future directions for the study of FST-100. One area of research is the role of 3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one signaling in the development and progression of cancer. FST-100 may have potential as a therapeutic agent for the treatment of cancer. Another area of research is the role of 3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one signaling in neurological disorders, such as Alzheimer's disease and Parkinson's disease. FST-100 may have potential as a neuroprotective agent for the treatment of these disorders. Finally, the development of more potent and selective 3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one inhibitors may lead to the discovery of new therapeutic agents for a variety of diseases.
Synthesis Methods
FST-100 is synthesized using a multistep process that involves the reaction of 3-(trifluoromethyl)aniline with 2-bromo-1-(4-fluorophenyl)ethanone to form 3-[4-fluoro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one. This intermediate is then reacted with thiophen-2-ylboronic acid to form FST-100.
Scientific Research Applications
FST-100 has been used extensively in scientific research to study the role of 3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one signaling in various cellular processes. It has been shown to inhibit the activation of 3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one by phorbol esters and other activators. FST-100 has been used to study the role of 3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one in cancer, inflammation, and neurological disorders.
properties
Product Name |
3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one |
|---|---|
Molecular Formula |
C14H11F4NOS |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C14H11F4NOS/c15-11-4-3-9(8-10(11)14(16,17)18)19-6-5-12(20)13-2-1-7-21-13/h1-4,7-8,19H,5-6H2 |
InChI Key |
PCAJZTDNLKVOQL-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)CCNC2=CC(=C(C=C2)F)C(F)(F)F |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCNC2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-isobutyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B259003.png)
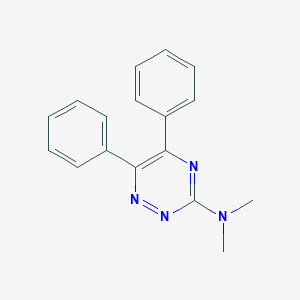
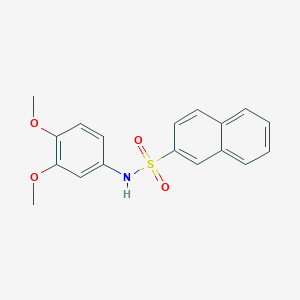
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide](/img/structure/B259010.png)
![5-[(4-Chlorophenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B259011.png)
![N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B259012.png)
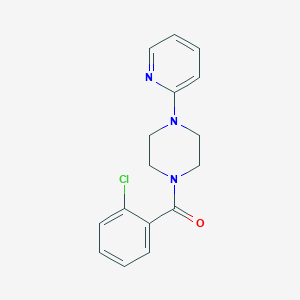
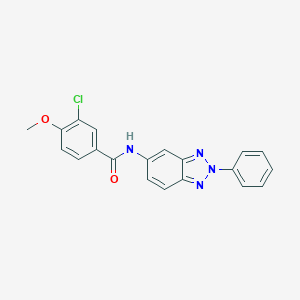
![Ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259015.png)
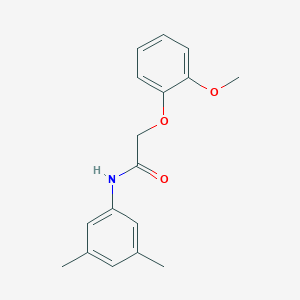
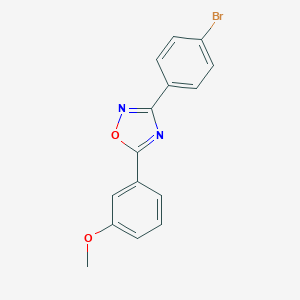
![ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259020.png)
![2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B259021.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)